molecular formula C22H24F3N3O4S B2676875 (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421451-50-4

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2676875
M. Wt: 483.51
InChI Key: ZETYCRMEJJCRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24F3N3O4S and its molecular weight is 483.51. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Research into compounds with complex molecular structures often focuses on their synthesis, structural elucidation, and the relationships between their structures and physical properties. For example, studies on similar compounds, such as derivatives of piperidin-4-yl)methanone and pyrrolidine methanone, delve into their synthesis methods, crystal structures, and theoretical calculations to understand their chemical behavior and potential applications in material science or pharmaceuticals. These investigations typically employ spectroscopic techniques, X-ray crystallography, and computational methods to characterize the compounds and predict their reactivity or interactions with other molecules (Karthik et al., 2021).

Antimicrobial Activity

Several studies explore the antimicrobial properties of compounds structurally related to the queried chemical, indicating interest in their potential as antimicrobial agents. For instance, derivatives of piperidin-4-yl)methanone oxime have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results against specific pathogenic strains (Mallesha & Mohana, 2014). Such findings suggest that compounds with similar structural features could be explored for their antimicrobial efficacy, contributing to the search for new therapeutic agents.

Molecular Interaction Studies

The investigation of molecular interactions and the theoretical study of compounds' electronic structures provide insights into their potential applications. For example, analysis of the molecular electrostatic potential and frontier molecular orbitals can reveal reactive sites on molecules, guiding their use in chemical synthesis or as pharmacophores in drug design. Studies employing density functional theory (DFT) calculations to optimize structural coordinates and analyze interaction energies are common in this research area, indicating the compound's potential for various scientific applications (Huang et al., 2021).

properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4S/c23-22(24,25)17-5-8-20(26-15-17)32-18-9-13-27(14-10-18)21(29)16-3-6-19(7-4-16)33(30,31)28-11-1-2-12-28/h3-8,15,18H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETYCRMEJJCRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.